N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation . In particular, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide involves several key steps. The initial phase typically includes the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the 4-fluorophenyl and 3-methylpyrazolyl groups, followed by the attachment of the 3,4-dimethoxybenzamide moiety. Reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automation in reagent addition, and stringent quality control measures to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to yield different oxidized products.
Reduction: Reduction reactions can alter the functional groups, potentially leading to new derivatives with varying properties.
Substitution: The presence of reactive sites in the molecule allows for substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions: Reagents such as potassium permanganate (for oxidation), hydrogen gas (for reduction), and various electrophiles (for substitution) are commonly used. Reaction conditions include varying temperatures, pH levels, and the presence of catalysts like palladium or platinum.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to quinone derivatives, while reduction might produce amine or alcohol derivatives. Substitution reactions yield a range of substituted products depending on the electrophile involved.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a precursor for more complex molecules and in the study of reaction mechanisms.
Biology: Evaluated for its potential as a biochemical probe to study biological pathways and interactions.
Medicine: Investigated for its therapeutic potential, particularly in cancer research due to its ability to inhibit specific enzymes and receptors.
Industry: Explored for its use in materials science, including the development of new polymers and advanced materials.
Comparison with Similar Compounds
When compared to similar compounds, N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide stands out due to its unique structural features and functional groups. Similar compounds include:
N-{1-[1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-benzamide
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide
These compounds share structural similarities but differ in their specific substituents, which influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O3/c1-14-10-21(29-24(33)15-4-9-19(34-2)20(11-15)35-3)32(30-14)23-18-12-28-31(22(18)26-13-27-23)17-7-5-16(25)6-8-17/h4-13H,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHNEBIOUDFLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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